1-Methyl-2-methylenecyclohexane

Structural Chemistry Isomer Identification Chemoinformatics

1-Methyl-2-methylenecyclohexane (CAS 2808-75-5) is an unsaturated cycloalkane with the molecular formula C8H14 and a molecular weight of 110.20 g/mol. It is characterized by a cyclohexane ring bearing a methyl group and an exocyclic methylene group , distinguishing it from more common cyclohexene derivatives.

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
CAS No. 2808-75-5
Cat. No. B13784085
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Technical Parameters


Basic Identity
Product Name1-Methyl-2-methylenecyclohexane
CAS2808-75-5
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCC1CCCCC1=C
InChIInChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h8H,1,3-6H2,2H3
InChIKeyQJXCDRBHYIAFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-methylenecyclohexane (CAS 2808-75-5) Technical Data Sheet for Procurement and Research Selection


1-Methyl-2-methylenecyclohexane (CAS 2808-75-5) is an unsaturated cycloalkane with the molecular formula C8H14 and a molecular weight of 110.20 g/mol [1]. It is characterized by a cyclohexane ring bearing a methyl group and an exocyclic methylene group , distinguishing it from more common cyclohexene derivatives [2]. This unique structure imparts distinct chemical reactivity, making it valuable as a specialty intermediate in organic synthesis .

Why 1-Methyl-2-methylenecyclohexane Cannot Be Replaced by Generic Cyclohexene Analogs in Critical Applications


1-Methyl-2-methylenecyclohexane is not a generic cyclohexene derivative; its specific exocyclic methylene group confers a distinct reactivity profile compared to endocyclic alkene analogs like 1-methylcyclohexene [1]. This structural difference leads to divergent reaction pathways under identical conditions. For instance, under pyrolytic conditions, the exocyclic isomer isomerizes rather than undergoing a reverse Diels-Alder reaction, as observed for its endocyclic counterpart [1]. Consequently, substituting a more common, cheaper cyclohexene analog can lead to failed syntheses, unexpected side products, or require complete re-optimization of reaction conditions, negating any initial cost savings.

Quantitative Differentiation Guide for 1-Methyl-2-methylenecyclohexane vs. Structural Analogs


Structural Differentiation: Exocyclic Methylene vs. Endocyclic Alkene in Cyclohexane Derivatives

The target compound, 1-Methyl-2-methylenecyclohexane (CAS 2808-75-5), features a distinct exocyclic methylene group, whereas the common analog 1-methylcyclohexene (CAS 591-47-9) contains an endocyclic double bond [1]. This is a fundamental structural and electronic difference, not a mere positional isomerism. The exocyclic bond presents a different electron density and steric environment, directly impacting its participation in reactions like cycloadditions or free-radical additions [1].

Structural Chemistry Isomer Identification Chemoinformatics

Divergent Thermal Decomposition Pathways: Kinetic and Mechanistic Comparison with 1-Methylcyclohexene

Under pyrolytic conditions at 495 °C, the target compound's core analog, methylenecyclohexane, decomposes with a first-order rate constant of k = (6.53 ± 0.23) × 10⁻⁴ s⁻¹, while its endocyclic isomer, 1-methylcyclohexene, decomposes with a rate constant of k = (6.01 ± 0.40) × 10⁻⁴ s⁻¹ [1]. More critically, the reaction mechanisms diverge completely. Methylenecyclohexane (exocyclic) cannot undergo a reverse Diels-Alder reaction, instead favoring isomerization and ring fission to C3 and lower hydrocarbons. In contrast, 1-methylcyclohexene (endocyclic) primarily undergoes a reverse Diels-Alder reaction, producing 2-methylbuta-1,3-diene and ethene, alongside dehydrogenation to toluene and benzene [1].

Pyrolysis Reaction Kinetics Mechanistic Chemistry

Specific Reactivity in Allylic Bromination: Directing Regioselectivity

The exocyclic methylene group in 1-methyl-2-methylenecyclohexane directs the regioselectivity of allylic bromination. When treated with N-bromosuccinimide (NBS) in dichloromethane, the major product is 1-(bromomethyl)-2-methylcyclohexene, resulting from bromination at the exocyclic allylic position . This outcome is distinct from the bromination of endocyclic alkenes like 1-methylcyclohexene, which would typically yield a different mixture of allylic bromides [1]. This predictable regioselectivity is crucial for synthesizing specific brominated intermediates.

Allylic Bromination Radical Reactions Regioselectivity

Utility in Intramolecular Cycloadditions for Constructing Polycyclic Frameworks

Methylenecyclohexane derivatives, like the target compound, are established substrates for intramolecular nitrile oxide cycloadditions, a reaction class not generally applicable to their endocyclic alkene counterparts [1]. This reaction allows for the rapid construction of complex polycyclic systems with a functionalized angular methyl group, a valuable motif in natural product synthesis [1]. MM2 calculations have demonstrated good predictive value for the stereochemical outcome of these cycloadditions, providing a rational basis for synthetic planning [1].

Cycloaddition Nitrile Oxide Polycyclic Synthesis

Optimal Application Scenarios for Procuring 1-Methyl-2-methylenecyclohexane Based on Evidence


Synthesis of Specific Allylic Bromide Intermediates

This compound is the reagent of choice for synthesizing 1-(bromomethyl)-2-methylcyclohexene via a regioselective allylic bromination with NBS . For research groups or CROs requiring this specific intermediate, procuring the exocyclic alkene ensures a direct, high-yielding route, avoiding the lower yields and complex purification required when starting from endocyclic cyclohexene isomers.

High-Temperature Mechanistic or Kinetic Studies of Alkene Isomerization

Given its well-characterized and distinct thermal decomposition pathway relative to 1-methylcyclohexene (k = 6.53 × 10⁻⁴ s⁻¹ vs. 6.01 × 10⁻⁴ s⁻¹ at 495 °C) [1], this compound serves as a critical probe for studying exocyclic alkene behavior in high-temperature processes. Researchers investigating fuel chemistry, pyrolysis mechanisms, or atmospheric aerosol formation benefit from the established, comparative kinetic data.

Construction of Complex Polycyclic Systems via Intramolecular Cycloaddition

For advanced synthetic projects targeting complex, polycyclic natural product cores, this compound offers a strategic advantage. Its ability to undergo intramolecular nitrile oxide cycloaddition allows for the efficient creation of a functionalized angular methyl group, a transformation not possible with standard endocyclic cyclohexenes [2]. This capability can significantly reduce step count and improve overall synthetic efficiency.

Research on Exocyclic vs. Endocyclic Alkene Reactivity

As a model compound for exocyclic alkenes, it is indispensable for fundamental research comparing the reactivity, stability, and electronic properties of exocyclic versus endocyclic double bonds. Its use in comparative studies on reactions such as electrophilic addition, radical addition, and cycloaddition is supported by the structural and mechanistic data differentiating it from analogs like 1-methylcyclohexene [1].

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